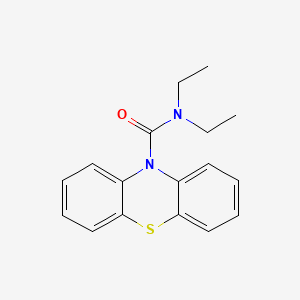

N,N-diethyl-10H-phenothiazine-10-carboxamide

Description

Properties

IUPAC Name |

N,N-diethylphenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-3-18(4-2)17(20)19-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)19/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXJPGNJLOWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-10H-phenothiazine-10-carboxamide typically involves the amidation of phenothiazine-10-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and hydrocarbons.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antipsychotic Properties

N,N-diethyl-10H-phenothiazine-10-carboxamide exhibits significant antipsychotic effects, primarily through the antagonism of dopamine D2 receptors. This mechanism is common among phenothiazine derivatives and is critical in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. It has been shown to inhibit lipid peroxidation, a process linked to neurodegenerative diseases. For instance, studies have demonstrated that derivatives of phenothiazine can protect against oxidative stress-induced cell death, showcasing their potential therapeutic use in conditions like Alzheimer's disease .

Organic Synthesis

This compound serves as an important reagent in organic synthesis. Its ability to undergo various chemical reactions allows for the modification and development of new compounds with enhanced biological activities. Common synthetic methods include:

- Reactions with electrophiles : The compound can react with various electrophiles to form new derivatives.

- Formation of heterocycles : It can be utilized in the synthesis of complex heterocyclic compounds, which are essential in drug development.

Antioxidant Activity

The compound has been identified as a potent antioxidant, capable of inhibiting oxidative stress mechanisms that lead to cell damage. In vitro studies have shown that this compound can significantly reduce markers of oxidative stress, making it a candidate for therapeutic strategies aimed at preventing oxidative damage in neurodegenerative disorders .

Case Study 1: Neurodegenerative Disorders

A study investigated the effects of this compound on models of neurodegeneration. The results indicated that the compound could effectively inhibit lipid peroxidation and protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential utility in treating conditions like Alzheimer's disease .

Case Study 2: Cancer Treatment

In cancer research, this compound has been evaluated for its anticancer properties. In xenograft models, it demonstrated significant tumor growth inhibition compared to control groups, with apoptosis induction observed in cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N,N-diethyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Carboxamides at N10

N,N-Dimethyl-10H-Phenothiazine-10-Carboxamide

- Structure : Methyl groups replace ethyl in the carboxamide.

- Molecular Weight : 270.35 g/mol (vs. ~298.43 g/mol for diethyl analog).

- Impact: Shorter alkyl chains reduce lipophilicity (logP ~3.5 vs. Biological studies suggest dimethyl derivatives may exhibit weaker receptor binding due to reduced steric bulk .

N,N-Dipropyl-10H-Phenothiazine-10-Carboxamide

- Structure : Propyl groups instead of ethyl.

- Impact: Increased alkyl chain length enhances lipophilicity (logP ~5.1), possibly improving blood-brain barrier penetration but risking higher toxicity. No direct activity data available, but propyl analogs in other phenothiazines show prolonged half-lives .

N-(3-Chlorophenyl)-10H-Phenothiazine-10-Carboxamide

- Structure : Aryl substitution (3-chlorophenyl) replaces diethyl groups.

- Molecular weight increases to 352.8 g/mol, and logP rises to ~5.0, suggesting reduced solubility .

Functional Group Modifications at N10

Methyl 10H-Phenothiazine-10-Carboxylate

- Structure : Ester group instead of carboxamide.

- Impact : Esters are hydrolytically unstable compared to amides, limiting in vivo utility. However, they serve as intermediates for prodrug synthesis. The molecular weight is 257.31 g/mol, lower than the diethyl carboxamide .

N-Hydroxy-4-[(2-Methoxy-10H-Phenothiazin-10-yl)Methyl]Benzamide

- Structure : Hydroxamic acid replaces carboxamide.

- Impact : Hydroxamic acids are potent histone deacetylase (HDAC) inhibitors. This derivative showed 48% yield in synthesis and a melting point of 150–151°C, indicating crystalline stability. The mechanism diverges from carboxamides, focusing on epigenetic modulation .

Sulfonamide and Sulfonic Acid Derivatives

N-((Diethylamino)Methyl)-10-Methyl-10H-Phenothiazine-3-Sulfonamide (5e)

- Structure: Sulfonamide at position 3 with diethylamino-methyl substitution.

- Impact: Sulfonamides enhance hydrogen bonding capacity, improving solubility. The diethylamino group may confer basicity, altering pharmacokinetics. Yielded 67% in synthesis, with detailed NMR validation .

10-Methyl-10H-Phenothiazine-3-Sulfonic Acid (2)

- Structure : Sulfonic acid group at position 3.

- Impact: High polarity and acidity (pKa ~1.0) limit membrane permeability but enable use in ionic interactions or as a catalyst. No biological data provided .

Piperidine and Ethylamine Derivatives

N,N-Diethyl-1-(2-Oxo-2-(10H-Phenothiazine-10-yl)Ethyl)Piperidine-3-Carboxamide (Compound 6)

- Structure: Piperidine ring integrated with the phenothiazine-carboxamide.

- Synthesized in 55% yield, but activity data are unavailable .

Promethazine Hydrochloride

- Structure : Ethylamine chain with dimethyl substitution.

- Impact: Clinically used as an antihistamine. The hydrochloride salt improves solubility, and the dimethylamino group facilitates H1 receptor antagonism. Highlights the importance of ionizable groups in drug design .

Biological Activity

N,N-Diethyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a phenothiazine core with a carboxamide functional group, contributing to its chemical reactivity and biological profile. The molecular formula is , and it has a molecular weight of approximately 232.35 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It has been shown to inhibit lipid peroxidation, which is crucial in protecting cells from oxidative stress. In studies, it demonstrated a significant capacity to scavenge free radicals and reduce oxidative damage in neuronal tissues .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems and inhibiting pathways leading to neuronal death, particularly in models of neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that phenothiazine derivatives, including this compound, possess antimicrobial activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Neuroprotective Effects in Animal Models

A notable study investigated the neuroprotective effects of this compound in a rat model of oxidative stress induced by glutamate. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. The compound's ability to decrease reactive oxygen species (ROS) levels was highlighted as a key factor in its protective mechanism .

Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial efficacy of this compound against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Q. How to address discrepancies between theoretical and experimental data in molecular docking studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.